(2S)-2-氨基-3-环己氧基丙酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

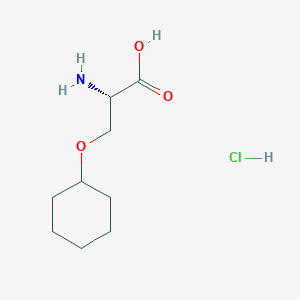

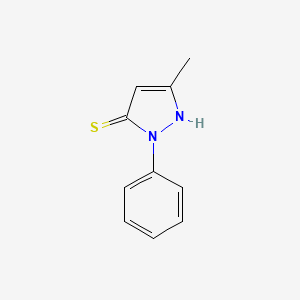

“(2S)-2-Amino-3-cyclohexyloxypropanoic acid;hydrochloride” is a compound consisting of an amino acid with a cyclohexyl group and a hydroxy group attached to the carbon chain, and it is in its hydrochloride form . The “2S” denotes the stereochemistry of the amino acid, indicating that it is in the L- or left-handed form, which is the form most commonly found in nature and used in biological systems.

Synthesis Analysis

While specific synthesis methods for this compound are not available, amino acids are typically synthesized through methods such as the Strecker synthesis or through enzymatic processes . The addition of the cyclohexyl and hydroxy groups would likely occur through additional reactions. The hydrochloride form could be achieved by reacting the final compound with hydrochloric acid .Molecular Structure Analysis

The molecular structure of this compound would consist of a central carbon atom (the alpha carbon) bonded to a carboxyl group (-COOH), an amino group (-NH2), a hydrogen atom, and a side chain. The side chain in this case would be a -CH2-O-cyclohexyl group .Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. They can form peptides and proteins through peptide bond formation, a reaction that occurs between the amino group of one amino acid and the carboxyl group of another . The hydrochloride form of the amino acid may influence its reactivity and solubility .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, amino acids are solid at room temperature, and their melting points, solubility, and other properties can vary widely .科学研究应用

Nonlinear Optical Single Crystals

(a): Growth and Characterization: Semi-organic single crystals of O-Cyclohexyl-L-serine hydrochloride (LGHCl) have been grown using the slow solvent evaporation method. The formation of LGHCl crystals is confirmed through Powder X-ray diffraction (PXRD) and FT-IR analysis . These crystals exhibit nonlinear optical properties.

(b): Optoelectronic and Photonic Devices: LGHCl crystals are promising for optoelectronic and photonic applications. Their wide transparency range, high damage threshold, and high thermal stability make them suitable for frequency doubling and device fabrication .

©: Second Harmonic Generation (SHG): LGHCl demonstrates efficient second harmonic generation (SHG) conversion. The Kurtz–Perry powder technique precisely determines its SHG efficiency .

(d): Dielectric Behavior and Photoconductivity: The photoconductive sensitivity and temperature-dependent dielectric behavior (313–343 K) of LGHCl single crystals have been studied .

(e): Theoretical Investigations: Density functional theory (DFT) simulations reveal that LGHCl is thermodynamically and optically stable. Its hyperpolarizability is comparable to other molecules in its class .

Chelation Therapy and Heavy Metal Detoxification

O-Cyclohexyl-L-serine hydrochloride has an affinity for thiol groups. This property suggests potential applications in chelation therapy, specifically for removing heavy metals from the body.

Cysteine Biosynthesis

O-Acetyl-L-serine hydrochloride, a precursor to cysteine, is used as a substrate for identifying and characterizing O-acetyl-L-serine (thiol)lyase enzymes involved in cysteine biosynthesis .

Nerve Agent Research

O-Cyclohexyl-L-serine hydrochloride is relevant in the study of nerve agents. It reacts with the serine hydrolase AChE by phosphonylating the active site serine, highlighting its importance in toxicology research .

作用机制

安全和危害

属性

IUPAC Name |

(2S)-2-amino-3-cyclohexyloxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c10-8(9(11)12)6-13-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJUJMOKRIYKCV-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B2718128.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2718130.png)

![(3-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718140.png)

![N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2718144.png)

![1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2718146.png)

![2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate](/img/structure/B2718147.png)